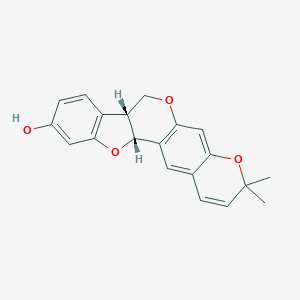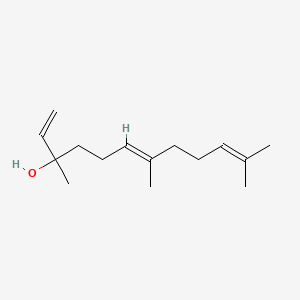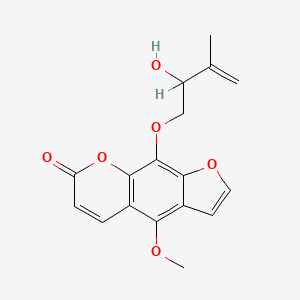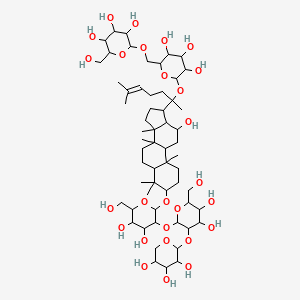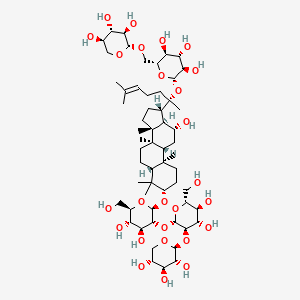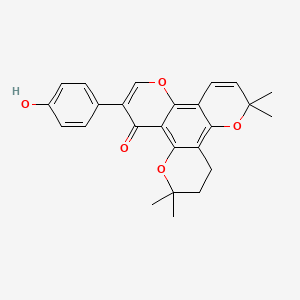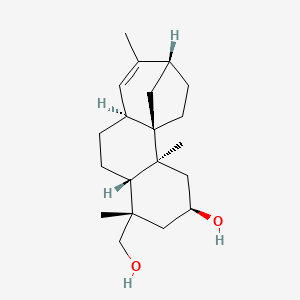
Rhamnetin-3-rutinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhamnetin-3-rutinoside, also known as isorhamnetin-3-O-rutinoside, is a flavonoid glycoside found in various plants. It is a derivative of rhamnetin, a naturally occurring flavonoid. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhamnetin-3-rutinoside can be synthesized using a three-enzyme cascade system involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme rhamnosyltransferase is cloned, expressed, and characterized in Escherichia coli, with the highest production yield reaching 231 mg/L .
Industrial Production Methods
The industrial production of this compound involves the extraction of isorhamnetin from plant sources followed by enzymatic glycosylation. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Rhamnetin-3-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically conducted under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Rhamnetin-3-rutinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in cellular processes, including antioxidant and anti-inflammatory activities.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics.
Mechanism of Action
Rhamnetin-3-rutinoside exerts its effects through various molecular targets and pathways, including:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and nitric oxide synthase.
Comparison with Similar Compounds
Rhamnetin-3-rutinoside is similar to other flavonoid glycosides, such as:
Quercetin-3-rutinoside: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol-3-rutinoside: Exhibits anticancer and cardioprotective effects.
Rutin: Widely used for its vascular protective and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility, stability, and bioavailability compared to its aglycone form, rhamnetin .
Properties
CAS No. |
34202-83-0 |
|---|---|
Molecular Formula |
C28H32O16 |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(31)6-11(39-2)7-15(17)42-25(26)10-3-4-12(29)13(30)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1 |
InChI Key |
LVRWOUXRNRBDNV-GEBJFKNCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Synonyms |
Rhamnetin 3-O-rutinoside; 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)
